5-Methoxy-2,3,4-trifluorophenylboronic acid is an organoboron compound characterized by the presence of a boron atom attached to a phenyl ring that is substituted with three fluorine atoms and one methoxy group. Its chemical formula is and it has a molecular weight of approximately 206.12 g/mol. This compound is notable for its unique electronic properties due to the trifluoromethyl substitutions, which enhance its reactivity in various chemical processes.
The synthesis of 5-Methoxy-2,3,4-trifluorophenylboronic acid can be achieved through several methods:
5-Methoxy-2,3,4-trifluorophenylboronic acid has several applications:
Several compounds share structural similarities with 5-Methoxy-2,3,4-trifluorophenylboronic acid. Below is a comparison highlighting their unique features:
Compound Name | CAS Number | Unique Features |
---|---|---|
2,3,4-Trifluorophenylboronic acid | 226396-32-3 | Lacks methoxy group; primarily used in coupling reactions. |
3-Fluoro-4-methoxyphenylboronic acid | 279263-10-4 | Contains only one fluorine; used in similar coupling reactions. |
4-Methoxy-2,3,5-trifluorobenzoic acid | 1003709-67-8 | Different substitution pattern; used in organic synthesis. |
2-Fluoro-5-formylphenylboronic acid | 32484951 | Contains formyl group; utilized in aldehyde chemistry. |
These compounds demonstrate various electronic and steric properties influenced by their substituents, which affect their reactivity and applications in synthetic chemistry.